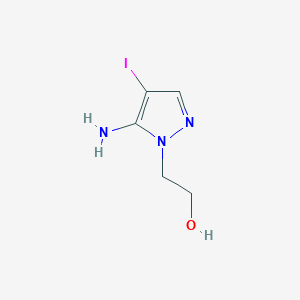

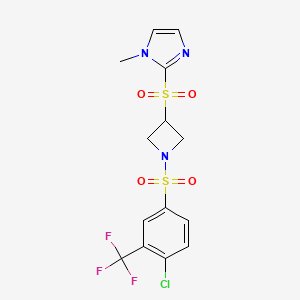

![molecular formula C17H9BrF3NO3 B2545399 6-溴-2-氧代-N-[3-(三氟甲基)苯基]色烯-3-甲酰胺 CAS No. 128171-56-2](/img/structure/B2545399.png)

6-溴-2-氧代-N-[3-(三氟甲基)苯基]色烯-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

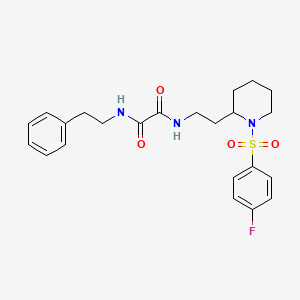

The compound 6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide is a derivative of chromene, which is a class of organic compounds with notable chemical and pharmacological properties. While the specific compound is not directly studied in the provided papers, related chromene derivatives have been synthesized and analyzed, offering insights into the potential characteristics and applications of the compound of interest.

Synthesis Analysis

The synthesis of chromene derivatives can be complex, involving multiple steps and the use of catalysts to achieve the desired functionalization. For instance, the synthesis of a GPR35 agonist, a chromene derivative, was achieved through a multi-step process that included radiolabeling and ester hydrolysis, resulting in a compound with high affinity for the GPR35 receptor . Similarly, the synthesis of antipyrine derivatives involved good yields and was characterized spectroscopically, indicating the potential for efficient synthesis routes for related compounds .

Molecular Structure Analysis

The molecular structure of chromene derivatives is crucial for their biological activity. For example, the crystal structure and Hirshfeld surface analysis of a 6-methyl chromene carboxamide derivative revealed intramolecular hydrogen bonding contributing to the molecule's planarity, which is important for its interaction with biological targets . These analyses can provide insights into the molecular structure of 6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide, suggesting that it may also exhibit intramolecular hydrogen bonding and planarity.

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. The addition of isocyanides to chromene acetals catalyzed by bismuth triflate is an example of a chemical reaction that allows for the efficient preparation of carboxamide chromenes, which could be relevant for the synthesis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like bromo, trifluoromethyl, and carboxamide groups can significantly affect these properties. Although the specific properties of 6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide are not detailed in the provided papers, the studies on related compounds suggest that it may exhibit high affinity for biological receptors and could be synthesized with high yields .

科学研究应用

结构见解和分子表征

色烯衍生物表现出多种分子构象和结构特征,这些特征对其反应性和相互作用至关重要。例如,Reis 等人(2013 年)详细描述了色烯化合物的结晶和结构分析,强调了 C-N 键的反旋转异构构象以及酰胺 O 原子相对于吡喃环 O 原子的可变取向。这些见解对于理解色烯衍生物的物理和化学性质至关重要,包括“6-溴-2-氧代-N-[3-(三氟甲基)苯基]色烯-3-甲酰胺” (Reis, Gaspar, Borges, Gomes, & Low, 2013)。

生物活性和受体靶向

色烯衍生物已显示出作为各种受体的选择性激动剂的潜力,表明它们在药物开发中的重要性。Thimm 等人(2013 年)描述了一种强效且选择性的 GPR35 激动剂的合成和表征,突出了该化合物的亲和力和以高特异性结合受体的能力。此类研究强调了色烯衍生物在靶向特定受体方面的潜力,为开发新的治疗剂铺平了道路 (Thimm, Funke, Meyer, & Müller, 2013)。

合成和环境考虑

色烯衍生物的合成也突出了环境友好型方法的重要性。Proença 和 Costa(2008 年)提出了一种简单且环保的方法来合成 2-氧代-2H-色烯-3-甲酰胺,展示了高效且可持续化学过程的潜力。这种方法反映了在包括色烯衍生物在内的复杂分子合成中日益重视绿色化学原理 (Proença & Costa, 2008)。

光物理性质和材料科学

在材料科学领域,色烯衍生物已被掺入聚合物中以探索其光物理性质。Nechifor(2009 年)合成了具有香豆素生色团的新型芳香族聚酰胺,研究了它们的溶解度、热性能和光反应性。此类研究突出了色烯衍生物在开发具有理想光学和热特性的新材料中的应用 (Nechifor, 2009)。

作用机制

未来方向

属性

IUPAC Name |

6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9BrF3NO3/c18-11-4-5-14-9(6-11)7-13(16(24)25-14)15(23)22-12-3-1-2-10(8-12)17(19,20)21/h1-8H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVQKPJJOIUAIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9BrF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

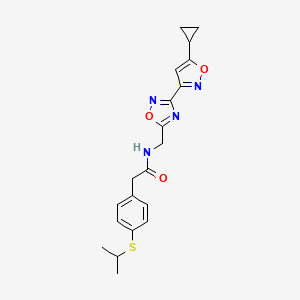

![2-(4-chlorophenyl)-8-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2545318.png)

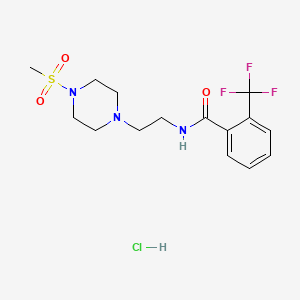

![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2545320.png)

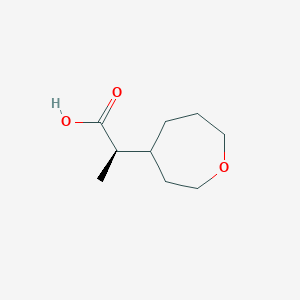

![2-[[1-(2-Chlorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2545321.png)

![1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone](/img/structure/B2545326.png)

![2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2545334.png)